molecular formula C7H8N2O4 B3167239 2,3,4-Trihydroxybenzohydrazide CAS No. 918441-21-1

2,3,4-Trihydroxybenzohydrazide

Cat. No.: B3167239
CAS No.: 918441-21-1
M. Wt: 184.15 g/mol
InChI Key: JYGGOAOSKPLGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O4 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxybenzohydrazide typically involves the reaction of 2,3,4-Trihydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: Industrial production of this compound can be achieved through a green synthesis approach. This method involves the use of environmentally friendly solvents and catalysts, such as vinegar and ethanol, to carry out the reaction between 3-acetyl-4-hydroxy-coumarin acetate and the corresponding trihydroxybenzoyl hydrazide .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trihydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2,3,4-Trihydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzohydrazide primarily involves its antioxidant properties. The compound can neutralize reactive oxygen species (ROS) through several mechanisms:

    Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to neutralize free radicals.

    Sequential Proton Loss Electron Transfer (SPLET): The compound loses a proton followed by an electron transfer to neutralize radicals.

    Single-Electron Transfer Proton Transfer (SET-PT): The compound transfers an electron followed by a proton to neutralize radicals.

    Radical Adduct Formation (RAF): The compound forms adducts with radicals, rendering them inactive.

Comparison with Similar Compounds

    2,3,4-Trihydroxybenzaldehyde: Shares the same hydroxyl group arrangement but has an aldehyde group instead of a hydrazide group.

    3,4,5-Trihydroxybenzohydrazide: Similar structure but with hydroxyl groups at different positions on the benzene ring.

Uniqueness: 2,3,4-Trihydroxybenzohydrazide is unique due to its specific arrangement of hydroxyl groups and the presence of a hydrazide functional group. This unique structure contributes to its distinct chemical reactivity and antioxidant properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,3,4-trihydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-2-4(10)6(12)5(3)11/h1-2,10-12H,8H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGGOAOSKPLGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NN)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599628
Record name 2,3,4-Trihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918441-21-1
Record name 2,3,4-Trihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
2,3,4-Trihydroxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
2,3,4-Trihydroxybenzohydrazide
Reactant of Route 4
2,3,4-Trihydroxybenzohydrazide
Reactant of Route 5
2,3,4-Trihydroxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
2,3,4-Trihydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.